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Compound of Interest

Compound Name: Hdac-IN-50

Cat. No.: B15141408 Get Quote

Disclaimer: Information regarding a specific compound designated "Hdac-IN-50" is not

available in the public domain. This guide provides an in-depth analysis of the

pharmacokinetics and bioavailability of a representative and structurally distinct histone

deacetylase (HDAC) inhibitor, referred to as compound 51 (also known as AES-350), to serve

as a technical reference for researchers, scientists, and drug development professionals.

Core Concepts in HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic

regulation of gene expression. They remove acetyl groups from lysine residues on histones

and other non-histone proteins.[1] This deacetylation leads to a more compact chromatin

structure, restricting the access of transcription factors and resulting in transcriptional

repression.[1] HDAC inhibitors block this enzymatic activity, leading to the accumulation of

acetylated histones and non-histone proteins. This, in turn, results in a more open chromatin

structure, facilitating gene expression.[1] The therapeutic potential of HDAC inhibitors in

oncology and other diseases stems from their ability to induce cell cycle arrest, differentiation,

and apoptosis in cancer cells.[1][2][3]

Pharmacokinetic Profile of Compound 51 (AES-350)
Compound 51 (AES-350) is a Class I/IIb-selective HDAC inhibitor that has been evaluated for

its therapeutic potential in acute myeloid leukemia.[4] Its pharmacokinetic properties were
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assessed in CD-1 mice.[4]

Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of compound 51 following

intravenous (IV) and oral (PO) administration in CD-1 mice.

Parameter Value
Route of
Administrat
ion

Species Dosing Citation

Oral

Bioavailability

(F)

19.8% Oral (PO) CD-1 Mice 20 mg/kg [4]

Half-life (t½) 0.853 min Not Specified CD-1 Mice

5 mg/kg (IV)

& 20 mg/kg

(PO)

[4]

Experimental Protocols
While the complete, detailed experimental protocol for the pharmacokinetic study of compound

51 is not publicly available, a representative methodology for such a study in mice is outlined

below. This protocol is based on standard practices in preclinical drug development.

Representative In Vivo Pharmacokinetic Study Protocol
3.1.1. Animal Models

Species: CD-1 mice (or other relevant strain, e.g., BALB/c, C57BL/6)

Sex: Male and/or female, as appropriate for the study design.

Age/Weight: Typically 6-8 weeks old, with a weight range of 20-25 grams.

Acclimation: Animals are acclimated to the housing conditions for at least one week prior to

the study.
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Housing: Maintained in a controlled environment with a 12-hour light/dark cycle, and access

to standard chow and water ad libitum.

3.1.2. Drug Formulation and Administration

Formulation: The HDAC inhibitor is formulated in a vehicle suitable for the intended route of

administration (e.g., a solution in saline, a suspension in a vehicle like 0.5% methylcellulose).

Routes of Administration:

Intravenous (IV): Typically administered as a bolus injection into the tail vein.

Oral (PO): Administered via oral gavage.

Dosing: Doses are calculated based on the body weight of the individual animals.

3.1.3. Sample Collection

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 5,

15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing. Blood is typically collected from the

saphenous vein, tail vein, or via terminal cardiac puncture.

Sample Processing: Blood samples are collected into tubes containing an anticoagulant

(e.g., EDTA or heparin) and immediately placed on ice. Plasma is separated by

centrifugation and stored at -80°C until analysis.

3.1.4. Bioanalytical Method

Technique: The concentration of the HDAC inhibitor in plasma samples is typically quantified

using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)

method.

Method Validation: The bioanalytical method is validated for parameters such as linearity,

accuracy, precision, selectivity, and stability.

3.1.5. Pharmacokinetic Analysis
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Software: Pharmacokinetic parameters are calculated from the plasma concentration-time

data using non-compartmental analysis with software such as WinNonlin.

Parameters Calculated:

Cmax: Maximum plasma concentration.

Tmax: Time to reach Cmax.

AUC (Area Under the Curve): A measure of total drug exposure.

t½ (Half-life): The time required for the plasma concentration to decrease by half.

CL (Clearance): The volume of plasma cleared of the drug per unit time.

Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the

total amount of an administered drug at the same concentration that it is observed in the

blood plasma.

F (Bioavailability): The fraction of the administered dose that reaches the systemic

circulation.
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Caption: General mechanism of action of HDAC inhibitors.

Experimental Workflow for In Vivo Pharmacokinetics
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Caption: Representative workflow for an in vivo pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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